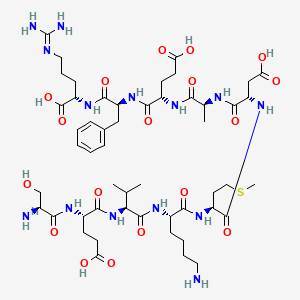
Dihydrodehydrodiconiferyl alcohol
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Dihydrodehydrodiconiferyl alcohol is a methanolic extract of Liriodendron tulipifera . It exhibits selective antifibrotic activities toward the activated Hepatic Stellate Cells (HSCs) and suppresses Tumor Necrosis Factor-alpha (TNF-α) production in RAW264.7 macrophages . Therefore, its primary targets are HSCs and TNF-α.
Mode of Action
It is known to interact with its targets (hscs and tnf-α) and suppress their activity . This suppression results in antifibrotic effects and reduced inflammation, which are beneficial in the treatment of conditions like hepatic fibrosis .
Biochemical Pathways
This compound is part of the lignan class of plant secondary metabolites . Its biosynthesis involves the dimerization of phenylpropenes . The process involves the formation of a radical from a phenylpropene monolignol, which facilitates oxidative coupling of radical partners . This leads to an intermediate p-quinone methide, followed by intramolecular cyclization, which installs the dihydrobenzo[b]furan core . Finally, an enzymatic allylic alcohol reduction furnishes this compound .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of TNF-α production in RAW264.7 macrophages and antifibrotic activities toward activated HSCs . These effects can help in the prevention and treatment of hepatic fibrosis .
Biochemische Analyse
Biochemical Properties
DHDCA plays a significant role in biochemical reactions. It exhibits antimicrobial and antifungal activities, enhancing plant resistance against pathogens and fungi
Cellular Effects
Dihydrodehydrodiconiferyl alcohol has been found to have specific cytotoxic activity on melanoma cancer cell lines
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
This compound is relatively stable, but it can be oxidized in the presence of strong oxidizing agents . The long-term effects of this compound on cellular function in in vitro or in vivo studies are still being explored.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dihydrodehydrodiconiferyl alcohol involves several steps. One efficient method includes the use of Rh₂[S-DOSP]₄-catalyzed intramolecular C–H insertion . This method provides a concise route to the compound, although it may involve multiple steps and specific reaction conditions .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis typically involves the dimerization of coniferyl alcohol, a common precursor in lignan biosynthesis . The process may require specific catalysts and controlled reaction environments to ensure the desired product yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dihydrodehydrodiconiferyl alcohol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or other reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, which can be useful in modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like laccase and reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) . The reactions typically require specific conditions, such as controlled temperatures and pH levels, to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone methides, while reduction can produce various alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Dihydrodehydrodiconiferyl alcohol has several scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dihydrodehydrodiconiferyl alcohol include other lignans such as dehydrodiconiferyl alcohol and erythro-guaiacylglycerol-β-O-4′-coniferyl ether . These compounds share structural similarities and are also derived from phenylpropene precursors.
Uniqueness
This compound is unique due to its specific structure, which includes a dihydrobenzo[b]furan core . This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
4-[(2S,3R)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h5-6,8-10,15,19,21-23H,3-4,7,11H2,1-2H3/t15-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLZVJIHPWRSQQ-HNAYVOBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501272203 | |
| Record name | (7S,8R)-Dihydrodehydrodiconiferyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501272203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28199-69-1 | |
| Record name | (7S,8R)-Dihydrodehydrodiconiferyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28199-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7S,8R)-Dihydrodehydrodiconiferyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501272203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















